Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine
Overview
Description
Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its bifunctional alkylating properties, which make it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
Introduction of the Bis(2-chloroethyl)amino Group: The protected phenylalanine is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine undergoes several types of chemical reactions:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Scientific Research Applications
Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.
Drug Development: Its bifunctional alkylating properties make it useful in the development of anticancer agents.
Biological Studies: It is used in studies involving protein modification and enzyme inhibition.
Mechanism of Action
The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to cross-linking or modification of proteins and DNA. This mechanism is particularly useful in the development of anticancer drugs, where it can inhibit the proliferation of cancer cells by damaging their DNA .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another phenylalanine derivative with bifunctional alkylating properties.
Chlorambucil: A nitrogen mustard derivative used in chemotherapy.
Uniqueness
Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is unique due to its Fmoc protection, which allows for selective deprotection and coupling in peptide synthesis. This makes it a versatile tool in both chemical and biological research .
Properties
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJVPROWJLZHME-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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